Product packaging for Dihexadecyldimethylammonium acetate(Cat. No.:CAS No. 71326-37-9)

Dihexadecyldimethylammonium acetate

Cat. No.: B1248755
CAS No.: 71326-37-9
M. Wt: 554 g/mol
InChI Key: XJAKUIIGQJMOHE-UHFFFAOYSA-M
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Description

Dihexadecyldimethylammonium acetate, also known as this compound, is a useful research compound. Its molecular formula is C36H75NO2 and its molecular weight is 554 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H75NO2 B1248755 Dihexadecyldimethylammonium acetate CAS No. 71326-37-9

Properties

CAS No.

71326-37-9

Molecular Formula

C36H75NO2

Molecular Weight

554 g/mol

IUPAC Name

dihexadecyl(dimethyl)azanium;acetate

InChI

InChI=1S/C34H72N.C2H4O2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(3,4)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;1-2(3)4/h5-34H2,1-4H3;1H3,(H,3,4)/q+1;/p-1

InChI Key

XJAKUIIGQJMOHE-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCC.CC(=O)[O-]

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCC.CC(=O)[O-]

Other CAS No.

71326-37-9

Synonyms

DHDAA
DHDMAB
dihexadecyl-dimethylammonium bromide
dihexadecyldimethylammonium
dihexadecyldimethylammonium acetate
dihexadecyldimethylammonium bromide
dihexadecyldimethylammonium chloride

Origin of Product

United States

Evolution of Quaternary Ammonium Compounds in Supramolecular Chemistry and Materials Science

Quaternary ammonium (B1175870) compounds (QACs) are a class of organic compounds with a central nitrogen atom bonded to four organic groups, resulting in a permanent positive charge. chemimpex.com Their evolution in scientific research has been transformative. Initially recognized for their biocidal properties in the early 20th century, their application has expanded dramatically. capes.gov.br The development of various generations of QACs, characterized by modifications in their alkyl chain lengths and counter-ions, has led to a wide array of functionalities. capes.gov.br

In supramolecular chemistry, the self-assembly of QACs into organized structures like micelles, vesicles, and liquid crystals has been a pivotal area of study. These assemblies are driven by the hydrophobic effect, where the long alkyl chains of the QACs aggregate to minimize contact with water, while the charged headgroups remain exposed to the aqueous environment. This behavior is fundamental to the construction of complex, non-covalently bonded molecular systems with emergent properties.

In materials science, QACs are integral to the synthesis of novel materials. They are used as templates for the formation of mesoporous materials, as stabilizers for nanoparticles, and as functional components in "smart" materials that respond to external stimuli. The ability to tune the properties of QACs by altering their chemical structure has allowed for the creation of materials with tailored characteristics for applications ranging from catalysis to drug delivery.

Distinctive Structural Features of Dihexadecyldimethylammonium Acetate and Their Research Implications

The specific structure of dihexadecyldimethylammonium acetate (B1210297) is central to its scientific utility. Its key features include:

Two Long Alkyl Chains: The presence of two hexadecyl (C16) chains makes DHDAA a double-tailed cationic surfactant. This structure favors the formation of bilayer vesicles in aqueous solutions, as opposed to the spherical micelles typically formed by single-tailed surfactants. These vesicles, also known as liposomes, are closed, spherical structures composed of a lipid bilayer that encloses an aqueous core. This makes them excellent candidates for encapsulating and delivering various molecules.

Acetate Counter-ion: The acetate anion (CH₃COO⁻) is a crucial and distinguishing feature of DHDAA. Compared to more commonly studied halide counter-ions like bromide (Br⁻) or chloride (Cl⁻), the acetate ion is larger and more hydrated. Research on the closely related dioctadecyldimethylammonium (DODA) salts has shown that the nature of the counter-ion significantly influences the properties of the resulting vesicles. capes.gov.br Specifically, DODA acetate was found to produce vesicles with the largest zeta-potentials and smallest sizes. capes.gov.br The higher zeta potential indicates greater electrostatic repulsion between the vesicles, leading to more stable dispersions. The smaller size can be advantageous for applications requiring passage through biological barriers.

These structural attributes have significant research implications:

Vesicle Formation: DHDAA readily forms unilamellar vesicles, which are vesicles consisting of a single lipid bilayer. researchgate.net This is in contrast to many other double-tailed surfactants that tend to form multilamellar vesicles. The formation of unilamellar vesicles is attributed to the greater dissociation of the acetate counter-ion, which leads to increased electrical repulsion between the bilayers. researchgate.net

Drug and Gene Delivery: The vesicular structures formed by DHDAA are being explored as carriers for therapeutic agents. Their ability to encapsulate both hydrophilic molecules within their aqueous core and hydrophobic molecules within their lipid bilayer makes them versatile delivery vehicles. chemimpex.comrsc.org The cationic nature of DHDAA also facilitates interaction with negatively charged biological membranes and genetic material like DNA and RNA, making it a candidate for gene therapy applications. chemimpex.com

Positioning Dihexadecyldimethylammonium Acetate Within the Landscape of Advanced Amphiphilic Systems

Dihexadecyldimethylammonium acetate (B1210297) is a prominent example of an advanced amphiphilic system. Amphiphiles are molecules that possess both hydrophilic (water-loving) and hydrophobic (water-fearing) properties. This dual nature drives their self-assembly in solution.

Compared to other cationic amphiphiles, such as its bromide counterpart, dihexadecyldimethylammonium bromide (DHDAB), the acetate variant offers distinct advantages. As mentioned, the acetate counter-ion leads to the formation of smaller, more stable vesicles. capes.gov.br This is a critical factor in applications where particle size and stability are paramount, such as in intravenous drug delivery systems.

The table below provides a comparative overview of key properties of vesicles formed from dioctadecyldimethylammonium (DODA) salts with different counter-ions, which serves as a good model for understanding the behavior of DHDAA.

Counter-ionVesicle SizeZeta Potential
AcetateSmallestLargest
ChlorideIntermediateIntermediate
BromideLargestSmallest

This table is based on qualitative findings from research on DODA salts and is intended to illustrate the general trends. capes.gov.br

Furthermore, when compared to naturally occurring phospholipids, which are the primary components of biological membranes, synthetic amphiphiles like DHDAA offer greater chemical stability and the potential for tailored modifications to optimize their performance for specific applications.

Scope and Significance of Research on Dihexadecyldimethylammonium Acetate in Academic Disciplines

Fundamental Principles Governing this compound Self-Assembly

The spontaneous organization of this compound molecules into ordered aggregates is a process driven by a delicate balance of thermodynamic and kinetic factors. This self-assembly is a hallmark of amphiphilic molecules, which possess both a hydrophilic (water-loving) head group and a hydrophobic (water-fearing) tail.

Thermodynamic and Kinetic Factors Influencing Aggregation

Kinetic factors also play a crucial role in the formation and morphology of the resulting aggregates. nih.gov The rate of aggregation and the final structure can be influenced by factors such as temperature, concentration, and the presence of other molecules or ions in the solution. nih.gov The kinetics of aggregation often follow a nucleation-polymerization mechanism, where initial small nuclei of aggregated molecules form, followed by a more rapid growth phase as more molecules are added to these nuclei. nih.gov The time it takes for these nuclei to form is known as the lag time. nih.gov

Critical Micelle/Vesicle Concentration Determination and Mechanistic Insights

A key parameter in the study of surfactant self-assembly is the critical micelle concentration (CMC) or critical vesicle concentration (CVC). This is the concentration above which the surfactant molecules begin to form aggregates such as micelles or vesicles. researchgate.net Below the CMC/CVC, the surfactant molecules exist predominantly as monomers in the solution. researchgate.net As the concentration increases and reaches the CMC/CVC, a sharp change in various physical properties of the solution can be observed. researchgate.net

Several methods are employed to determine the CMC/CVC of surfactants like this compound. These techniques detect the abrupt changes in solution properties that occur at the point of aggregation.

Methods for Determining Critical Micelle/Vesicle Concentration:

MethodPrinciple
Surface Tensiometry Measures the decrease in surface tension of the solution with increasing surfactant concentration. At the CMC, the surface becomes saturated, and the surface tension remains relatively constant. researchgate.net
Conductivity Measurement Applicable to ionic surfactants. The conductivity of the solution increases with surfactant concentration. At the CMC, the rate of increase in conductivity changes due to the formation of micelles which have a lower mobility than the free monomers. researchgate.net
Light Scattering The intensity of light scattered by the solution increases significantly above the CMC due to the formation of larger aggregate structures. justagriculture.in
Dye Solubilization/Spectroscopy Involves the use of a dye that exhibits different spectroscopic properties (e.g., absorbance or fluorescence) in the monomeric and micellar environments. A sharp change in the dye's spectrum indicates the CMC. researchgate.netnih.gov
Turbidity Measurement The turbidity of the solution increases at the CMC as the surfactant aggregates begin to scatter light.

The choice of method can depend on the specific properties of the surfactant and the conditions of the measurement.

Formation and Characterization of this compound Vesicles and Liposomes

Above its critical concentration, this compound readily forms vesicles, which are closed, bilayer structures enclosing an aqueous core. These vesicles, also known as liposomes, are of significant interest for various applications due to their ability to encapsulate both hydrophilic and hydrophobic substances.

Vesicle Formation Mechanisms and Morphological Diversity

The formation of vesicles from this compound is a spontaneous process driven by the minimization of free energy. The bilayer structure allows the hydrophobic tails to be shielded from water, while the hydrophilic head groups are exposed to the aqueous environment on both the inner and outer surfaces of the vesicle.

These vesicular systems can exhibit a range of morphologies. The size and shape of the vesicles can be influenced by the preparation method, such as sonication or extrusion, as well as by the presence of other molecules. researchgate.net Morphological analysis often reveals a diversity of structures, including unilamellar vesicles (a single bilayer) and multilamellar vesicles (multiple concentric bilayers). researchgate.netmdpi.com The morphology can range from spherical to more complex, pleomorphic shapes. mdpi.com

Stability and Long-Term Integrity of this compound Vesicular Systems

The stability of this compound vesicles is a critical factor for their practical use. Stability refers to the ability of the vesicles to retain their size, structure, and encapsulated contents over time. Factors that can affect vesicle stability include temperature, pH, and the presence of other substances in the surrounding medium. nih.gov

Strategies to enhance the long-term integrity of these vesicular systems often involve the incorporation of stabilizing agents, such as cholesterol, into the bilayer. nih.govnih.gov Cholesterol can modulate the fluidity of the membrane, making it less leaky and more resistant to disruption. nih.gov Storage conditions, such as low temperatures and an oxygen-free atmosphere, can also significantly improve the long-term stability by reducing lipid peroxidation and the breakdown of the surfactant molecules. nih.gov

Encapsulation Efficiency and Release Kinetics within this compound Vesicles

A key function of vesicles is their ability to encapsulate various molecules within their aqueous core or lipid bilayer. The encapsulation efficiency (EE) is a measure of the amount of a substance that is successfully entrapped within the vesicles relative to the total amount used. researchgate.net The EE can be influenced by several factors, including the physicochemical properties of the substance being encapsulated, the lipid composition of the vesicles, and the encapsulation method used. nih.govmdpi.comnih.gov

The release of encapsulated substances from the vesicles is another crucial aspect. The release kinetics describe the rate at which the entrapped molecule is released from the vesicle into the surrounding medium. This release can occur through various mechanisms, including diffusion across the bilayer or disruption of the vesicle structure. rsc.org The release profile can be tailored by modifying the composition and structure of the vesicle. For instance, a more rigid bilayer will generally lead to a slower, more sustained release of the encapsulated substance. mdpi.comnih.gov The release can be triggered by changes in the environment, such as a change in pH or temperature. rsc.org

Factors Influencing Encapsulation and Release:

FactorImpact on Encapsulation EfficiencyImpact on Release Kinetics
Drug Properties Hydrophilic drugs are encapsulated in the aqueous core, while hydrophobic drugs are entrapped in the bilayer. nih.govThe rate of diffusion across the bilayer depends on the drug's size, charge, and lipophilicity.
Vesicle Composition The inclusion of components like cholesterol can affect membrane fluidity and, consequently, encapsulation. nih.govA more rigid membrane generally leads to slower release. mdpi.com
Preparation Method Techniques like sonication or extrusion can influence vesicle size and lamellarity, thereby affecting encapsulation. researchgate.netThe method can impact the integrity and permeability of the vesicle membrane.
External Conditions pH and ionic strength of the medium can influence the charge and stability of both the drug and the vesicle.Changes in pH or temperature can trigger the release of the encapsulated drug. rsc.org

Other Self-Assembled Structures of this compound

The self-assembly of this compound (DHDDAA) and its bromide analogue, dihexadecyldimethylammonium bromide (DHDAB), extends beyond simple vesicular structures to encompass a variety of complex supramolecular architectures. These structures are highly dependent on factors such as concentration, temperature, and the presence of other molecules.

Micellar Aggregates and Their Structural Evolution

While dialkyl chain cationic surfactants like DHDDAA typically favor the formation of planar structures due to low or zero spontaneous curvature, their aggregation behavior can be influenced to form micellar structures. scispace.com The evolution of these aggregates is a dynamic process. For instance, in studies of the related DHDAB, the solution microstructure at low concentrations (1.5 mM) is characterized by bilamellar vesicles. scispace.com As the concentration of a nonionic surfactant like C12E3 is increased to over 80 mol %, the system transitions to a lamellar phase dispersion. scispace.com

The critical aggregation concentration (CAC) for DHDAB, a key parameter for micelle formation, has been determined to be approximately 4 ± 2 × 10⁻⁵ M. ox.ac.uk Below this concentration, the surfactant exists predominantly as monomers, while above it, self-assembly into aggregates occurs. The morphology of these aggregates can be complex, evolving from bilamellar vesicles at lower concentrations to a coexistence of bilamellar vesicles and an Lβ lamellar phase at concentrations above 80 mM. ox.ac.uk The study of these transitions often employs techniques like small-angle neutron scattering (SANS), dynamic light scattering (DLS), and cryogenic transmission electron microscopy (Cryo-TEM). scispace.comox.ac.uk

Lamellar Phases and Their Transitions

Lamellar phases are a predominant self-assembled structure for dihexadecyldimethylammonium salts. scispace.com These phases consist of extended bilayers of surfactant molecules separated by layers of solvent. researchgate.net For dialkyl chain surfactants with chain lengths greater than C12, the lamellae formed at room temperature are often in a frozen or gel-like state, known as the Lβ phase. scispace.com

Transitions between different lamellar phases can be induced by changes in temperature. For example, in dilute solutions of DHDAB at the air-water interface, a temperature-induced transition from an Lβ to an Lα phase has been observed. nih.gov This transition is marked by an abrupt change in the lamellar spacing. At 40°C, the lamellar spacing of DHDAB was found to change from approximately 33 Å to 40 Å, indicating a shift to a more fluid lamellar phase. nih.gov The presence of a cosurfactant, such as benzyl (B1604629) alcohol, can lower the temperature at which this transition occurs. nih.gov

At higher concentrations (e.g., 60 mM), a continuous Lβ phase region can be observed over a wide range of compositions when mixed with a nonionic surfactant. scispace.com The rigidity of these bilayers is generally high, a characteristic attributed to stabilizing charge interactions. scispace.com

Cubic and Hexagonal Phases in this compound Systems

While less common than lamellar phases for simple dialkyl chain surfactants, cubic and hexagonal phases can be formed in more complex systems. These lyotropic liquid crystalline phases are of significant interest for applications such as drug delivery and protein encapsulation. nih.gov

Hexagonal Phases: In an inverted hexagonal phase, the surfactant molecules form cylindrical aggregates with their polar headgroups facing inward, creating water-filled channels arranged in a hexagonal lattice. researchgate.netnih.gov These phases are generally less viscous than cubic phases. nih.gov

Cubic Phases: Bicontinuous cubic phases are highly ordered structures where a single, continuous lipid bilayer is contorted into a three-dimensional, periodic minimal surface. nih.gov This creates two interpenetrating, non-communicating water channels. nih.gov Three main types of reversed bicontinuous cubic phases are identified by their underlying minimal surfaces: the Schwarz diamond (Pn3m), primitive (Im3m), and Schoen gyroid (Ia3d). nih.gov

The formation and stability of these phases are sensitive to temperature, water content, and the addition of other molecules like fatty acids. nih.gov For instance, in monoolein-based systems, which are often used as models for lipid self-assembly, hexagonal phases can exist up to around 100°C. nih.gov

Interfacial Behavior of this compound in Complex Systems

The behavior of DHDDAA at interfaces is critical to its function in various applications. Its amphiphilic nature drives it to accumulate at interfaces, thereby altering the interfacial properties.

Adsorption at Liquid-Air and Liquid-Solid Interfaces

DHDDAA and its analogues readily adsorb at both liquid-air and liquid-solid interfaces. At the air-water interface, DHDAB has been shown to form ordered lamellar structures, particularly at elevated temperatures and in the presence of an electrolyte. nih.gov Neutron reflectivity and surface tension measurements have determined the equilibrium surface excess of DHDAB at saturation adsorption to be 2.60 ± 0.05 × 10⁻¹⁰ mol/cm². ox.ac.uk

The adsorption at the solid-liquid interface is also a significant phenomenon. Studies involving the similar surfactant didodecyldimethylammonium (B1216837) bromide (DDAB) at a mica-water interface have shown that adsorption can occur via an ion-exchange mechanism, where the surfactant cations replace ions on the surface. rsc.org This leads to the formation of a well-ordered bilayer structure on the solid substrate. rsc.org The inner layer of this bilayer exhibits strong orientational ordering, while the outer layer is more disordered. rsc.org In some systems, such as cellulose (B213188) nanocrystals in the presence of certain additives, adsorption at the solid-liquid interface can result in the formation of two distinct layers: a compact monolayer and a more loosely associated outer layer. d-nb.info

Surface Tension Reduction and Interfacial Rheology Studies

A primary consequence of surfactant adsorption at an interface is the reduction of interfacial tension. This is a key characteristic that makes surfactants effective in applications like emulsification and foaming. researchgate.net For instance, dodecyl trimethyl ammonium bromide (DTAB), a single-chain cationic surfactant, has been shown to reduce the interfacial tension between oil and water significantly. researchgate.net

Interfacial rheology, which studies the response of an interface to deformation, provides insights into the strength and stability of the adsorbed surfactant film. nih.govresearchgate.net The dilational modulus, a measure of the interfacial film strength, is a key parameter in these studies. nih.gov For some surfactant systems, the interfacial dilational modulus can reach high values, indicating the formation of a strong interfacial film. nih.gov The rheological behavior is influenced by factors such as the surfactant's molecular architecture and its interactions within the adsorbed layer. researchgate.netnih.gov Studies on various surfactant systems have shown that the presence of polymers or other surfactants can significantly alter the interfacial rheological properties. nih.gov

Interactive Data Table: Properties of Dihexadecyldimethylammonium Analogs

CompoundCritical Aggregation Concentration (M)Surface Excess at Saturation (mol/cm²)Lamellar Spacing (Å)
DHDAB4 ± 2 × 10⁻⁵ ox.ac.uk2.60 ± 0.05 × 10⁻¹⁰ ox.ac.uk~33 (Lβ phase), ~40 (Lα phase) nih.gov

Role in Emulsion and Suspension Stabilization Mechanisms

This compound (DHDAA) is a cationic surfactant with two long hydrocarbon chains that plays a significant role in the stabilization of emulsions and suspensions through various interfacial phenomena. Its effectiveness stems from its ability to adsorb at interfaces, altering the surface properties and creating repulsive forces that prevent the coalescence of droplets or the aggregation of particles.

Furthermore, the two long hexadecyl chains of DHDAA contribute to steric hindrance, another crucial stabilization mechanism. Once adsorbed, these long alkyl chains extend into the continuous phase, creating a protective layer around the dispersed particles. When two particles approach each other, the interpenetration of these hydrocarbon chains leads to an increase in free energy, resulting in a repulsive force that prevents aggregation. This steric stabilization is particularly important in systems with high electrolyte concentrations where electrostatic repulsion may be screened.

Research has shown that DHDAA can effectively modify the wettability of surfaces, a key factor in the stabilization of Pickering emulsions, where solid particles stabilize the interface between two immiscible liquids. For instance, DHDAA has been observed to adsorb onto mica surfaces, changing their properties. researchgate.netresearchgate.net The adsorption of DHDAA can render a hydrophilic surface more hydrophobic, allowing solid particles to position themselves at the oil-water interface and form a robust barrier against coalescence.

In the context of suspensions, DHDAA has been utilized to control the aggregation of silica (B1680970) particles. columbia.edu By neutralizing the negative surface charge of silica, DHDAA can induce flocculation. However, at higher concentrations, restabilization can occur due to the formation of a second adsorbed layer, leading to charge reversal and renewed electrostatic repulsion, or through steric stabilization from the double hydrocarbon chains. columbia.edu This demonstrates the concentration-dependent role of DHDAA in controlling suspension stability. The structure of aggregates formed with single-chain surfactants often differs from those formed with double-chain surfactants like DHDAA, with the latter showing potential for creating more ordered, liquid-like structures. columbia.edu

The table below summarizes findings related to the interfacial properties of this compound, which are fundamental to its role in stabilizing emulsions and suspensions.

ParameterObservationSignificance in StabilizationReference
Adsorption on Mica Adsorbs onto mica surfaces, with advancing and receding contact angles changing over time. In solutions with concentrations ≥ 7.5x10⁻⁵ M, contact angles are significantly altered.Modifies surface wettability, crucial for the stabilization of Pickering emulsions where particles adsorb at the oil-water interface. researchgate.net
Bilayer Formation Forms stable bilayers in aqueous solutions.The formation of structured surfactant layers at the interface enhances the stability of emulsions and suspensions through steric and electrostatic forces. annualreviews.orgacs.org
Interaction with Silica Neutralizes the surface charge of silica particles, leading to aggregation. Restabilization can occur at higher concentrations.Demonstrates the ability to control the state of aggregation in suspensions, which is critical for product formulation and stability. columbia.edu
Hydration Forces Exhibits hydration forces at small separations between bilayers, which are independent of salt concentration.These short-range repulsive forces contribute to the overall stability of the dispersed system by preventing close approach of particles or droplets. researchgate.netannualreviews.org

While direct and extensive research focusing solely on the application of this compound in commercial emulsion and suspension formulations is not widely published, its well-documented interfacial activity and behavior in model systems provide a strong foundation for its utility in these applications. Its ability to form stable, charged bilayers and modify surface properties makes it a versatile stabilizer for a range of colloidal systems.

Complexation with Nucleic Acids (DNA and RNA) for Gene Delivery Systems Research

The development of non-viral vectors for gene therapy is a significant area of research, with cationic lipids like this compound being key components. These lipids can complex with negatively charged nucleic acids, such as plasmid DNA (pDNA) and short-interfering RNA (siRNA), to form nano-sized particles capable of entering cells. nih.govnih.gov The efficiency of these vectors is closely linked to the physicochemical properties of the complexes they form with DNA or RNA. nih.gov

Electrostatic Interactions and Condensation Mechanisms of DNA/RNA by this compound

The primary driving force for the interaction between the cationic dihexadecyldimethylammonium headgroup and the anionic phosphate (B84403) backbone of DNA and RNA is electrostatic attraction. nih.govnih.gov This interaction leads to the neutralization of the negative charges on the nucleic acid, which reduces the electrostatic repulsion between different segments of the polymer chain. nih.govnih.gov

Formulation of this compound-Nucleic Acid Lipoplexes and Polyplexes

In gene delivery research, this compound is used to formulate nanocomplexes with nucleic acids, which are broadly categorized as lipoplexes or polyplexes. nih.gov Lipoplexes are formed spontaneously when aqueous solutions of cationic liposomes, which can be composed of this compound and often a neutral "helper" lipid, are mixed with DNA or RNA. nih.govresearchgate.net The helper lipid, such as dioleoylphosphatidylethanolamine (DOPE) or cholesterol, can play a critical role in the stability of the complex and its ability to fuse with cell membranes, ultimately facilitating the release of the genetic material into the cytoplasm. nih.govresearchgate.net

The formulation process involves the electrostatic interaction between the positively charged liposomes and the negatively charged nucleic acids. researchgate.net The resulting lipoplex shields the nucleic acid's negative charge, leading to a net positive charge on the particle surface, which promotes adsorption to the negatively charged cell surface. researchgate.net The ratio of positive charges from the cationic lipid to the negative charges from the nucleic acid's phosphate groups is a critical parameter that influences the size, charge, and stability of the resulting complexes. nih.gov

Structural Characterization of this compound-Nucleic Acid Nanocomplexes

The efficacy of gene delivery vectors is highly dependent on the structural characteristics of the nanocomplexes. Key parameters include particle size, surface charge (zeta potential), and morphology. These properties are routinely analyzed using techniques such as Dynamic Light Scattering (DLS) for size and zeta potential, and Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) for visualizing the morphology. nih.govresearchgate.netresearchgate.net

Complexes formed with cationic lipids like this compound are typically designed to be in the nanometer range (e.g., 100-200 nm) with a positive zeta potential. nih.gov The positive surface charge is essential for the initial interaction with the negatively charged cell membrane. researchgate.net TEM imaging can reveal the morphology of the complexes, which can range from spherical structures to more complex, multilamellar arrangements where DNA is sandwiched between lipid bilayers. nih.govnih.gov Agarose gel electrophoresis is another common technique used to confirm the condensation of DNA, as the compacted, neutralized complex will exhibit reduced mobility through the gel compared to naked DNA. nih.govresearchgate.net

Below is a table showing representative data for the physical characteristics of nanocomplexes formed between nucleic acids and cationic carriers, illustrating typical values obtained during characterization.

ParameterTypical ValueSignificance in Gene DeliveryAnalysis Method
Hydrodynamic Size 100 - 250 nmInfluences cellular uptake mechanism and biodistribution.Dynamic Light Scattering (DLS)
Zeta Potential +20 to +40 mVA positive charge promotes interaction with the cell membrane.DLS / Laser Doppler Velocimetry
Morphology Spherical / GlobularAffects stability and interaction with biological components.TEM / SEM
DNA Compaction Retarded MigrationConfirms successful condensation of nucleic acid.Agarose Gel Electrophoresis
This table presents typical, illustrative values for cationic lipid-DNA nanocomplexes based on general findings in the field. nih.govnih.govresearchgate.net

Interaction with Proteins and Peptides in Model Biological Systems

When introduced into a biological environment, nanoparticles like lipoplexes inevitably interact with various proteins, with serum albumin being one of the most abundant. Understanding these interactions is crucial as they can affect the stability of the complex and its biological fate. Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA) are frequently used as model proteins for these studies. researchgate.netnih.gov The binding is typically driven by a combination of electrostatic forces between the cationic lipid and charged amino acid residues, and hydrophobic interactions. researchgate.netpku.edu.cn

Binding Kinetics and Thermodynamics of this compound with Model Proteins

The interaction between surfactants and proteins can be quantified by determining the binding kinetics and thermodynamic parameters. Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat released or absorbed during a binding event, allowing for the determination of the binding constant (Ka), enthalpy change (ΔH), and stoichiometry (n). nih.govrsc.org From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated.

The sign and magnitude of these thermodynamic parameters provide insight into the nature of the binding forces. researchgate.net

A negative ΔG indicates a spontaneous interaction. researchgate.net

A negative ΔH and negative ΔS suggest that van der Waals forces and hydrogen bonding are the primary drivers. researchgate.net

A positive ΔH and positive ΔS are indicative of hydrophobic interactions. researchgate.net

Studies on the interaction of various quaternary ammonium surfactants with serum albumin have shown that both electrostatic and hydrophobic forces play a significant role. researchgate.net The binding is often a spontaneous process that can lead to conformational changes in the protein. acs.org

The following table provides representative thermodynamic data for the interaction between a model protein and a ligand, illustrating the types of parameters obtained from such studies.

Thermodynamic ParameterIllustrative ValueInterpretation
Binding Constant (Ka) ~104 - 105 M-1Indicates a strong binding affinity.
Gibbs Free Energy (ΔG) Negative (e.g., -25 to -35 kJ/mol)The binding process is spontaneous.
Enthalpy (ΔH) Negative or PositiveIndicates whether the reaction is exothermic (driven by H-bonds/van der Waals) or endothermic (driven by hydrophobic forces).
Entropy (ΔS) Negative or PositiveReflects the change in the system's disorder upon binding.
This table shows representative data based on thermodynamic studies of protein-ligand interactions, such as those involving serum albumin and various small molecules or surfactants. rsc.orgresearchgate.net

Influence of this compound on Protein Conformation and Stability

The binding of surfactants like this compound can alter the secondary and tertiary structure of proteins. nih.gov These conformational changes can be monitored using spectroscopic techniques, primarily Circular Dichroism (CD) spectroscopy and fluorescence spectroscopy. pku.edu.cnyoutube.com

CD spectroscopy in the far-UV region (190-250 nm) is particularly sensitive to changes in the protein's secondary structure, such as the α-helix, β-sheet, and random coil content. nih.govnih.govspringernature.com The interaction with a cationic surfactant can cause a decrease in the α-helical content of serum albumin, indicating a partial unfolding of the protein. nih.govpku.edu.cn This unfolding can expose previously buried hydrophobic regions of the protein, which can then interact with the hydrophobic tails of the surfactant molecules. acs.org

Fluorescence spectroscopy, which monitors the intrinsic fluorescence of tryptophan and tyrosine residues, can provide information about changes in the local microenvironment of these amino acids, reflecting alterations in the protein's tertiary structure. researchgate.net A shift in the emission maximum can indicate whether these residues have become more or less exposed to the aqueous solvent as a result of the surfactant binding. acs.org

TechniqueInformation GainedTypical Observation with Surfactant Interaction
Circular Dichroism (CD) Changes in protein secondary structure.Decrease in α-helix content, increase in random coil. pku.edu.cn
Fluorescence Spectroscopy Changes in protein tertiary structure around Trp/Tyr residues.Quenching of intrinsic fluorescence; shift in emission wavelength. researchgate.netacs.org
This table summarizes the application of common spectroscopic techniques to study protein conformational changes upon interaction with surfactants.

Interaction with Model Cell Membranes and Phospholipid Bilayers

Membrane Fusion and Permeabilization Mechanisms Induced by this compound

No specific studies detailing the mechanisms of membrane fusion or permeabilization induced by this compound could be identified. Research on analogous compounds with different counter-ions, such as bromide, suggests that the cationic headgroup and the long alkyl chains are the primary drivers of membrane interaction, leading to disruption of the bilayer integrity. However, the precise influence of the acetate counter-ion on these processes remains uninvestigated in the public domain.

Lipid Exchange and Reconstitution Studies Involving this compound

There is no available data from lipid exchange or reconstitution studies that specifically involve this compound. Such studies are crucial for understanding the dynamics of lipid mixing and the formation of reconstituted membrane systems, but the scientific community has yet to publish research focusing on this particular compound.

Interaction with Polysaccharides and Biopolymers

Detailed research findings and data tables concerning the interaction of this compound with polysaccharides and biopolymers are not present in the available literature. While the interaction of cationic surfactants with negatively charged biopolymers is a well-established field of study, the specific binding characteristics, conformational changes, and complex formation involving this compound have not been reported.

Advanced Applications and Functionalization Strategies of Dihexadecyldimethylammonium Acetate Based Systems in Materials Science

Dihexadecyldimethylammonium Acetate (B1210297) as a Component in Advanced Delivery Platforms

The self-assembly of dihexadecyldimethylammonium acetate into vesicular structures, particularly liposomes, provides a powerful platform for the delivery of therapeutic and diagnostic agents. The cationic nature of these carriers is pivotal to their function, facilitating interaction with and transport of negatively charged molecules such as nucleic acids and proteins.

Non-Viral Gene Delivery Vectors and their Engineering

The development of safe and efficient gene delivery vectors is a cornerstone of gene therapy. While viral vectors have demonstrated high efficiency, concerns regarding their immunogenicity and potential for insertional mutagenesis have spurred the development of non-viral alternatives. Cationic liposomes formulated with this compound and its close analogue, dimethyldioctadecylammonium (B77308) (DDA), have shown considerable promise in this arena. aston.ac.uknih.gov

The engineering of these non-viral vectors involves a careful balance of formulation parameters to optimize transfection efficiency and minimize cytotoxicity. A key strategy is the inclusion of a neutral "helper" lipid, such as dioleoylphosphatidylethanolamine (DOPE) or cholesterol, within the liposomal bilayer. aston.ac.uk The ratio of the cationic lipid to the neutral lipid is a critical determinant of the vector's performance. Research has shown that increasing the proportion of the cationic lipid can enhance the complexation with negatively charged nucleic acids and improve transfection efficiency. aston.ac.uk However, this often comes at the cost of increased cytotoxicity. Therefore, optimizing this ratio is a crucial aspect of designing effective and biocompatible gene delivery systems.

For instance, studies with liposomes containing the bromide salt of DDA (DDAB) have demonstrated that increasing the cationic to neutral lipid ratio from 1:1 to 4:1 leads to a corresponding increase in transfection efficiency. This enhancement is attributed to the increased positive charge of the liposomes, which facilitates stronger electrostatic interactions with the negatively charged cell membrane and the DNA cargo.

Table 1: Effect of Cationic to Neutral Lipid Ratio on Transfection Efficiency

Cationic:Neutral Lipid Ratio Relative Transfection Efficiency
1:1 +
2:1 ++

This table illustrates the general trend observed where an increase in the proportion of the cationic lipid in a liposomal formulation can lead to higher transfection efficiency. The 'plus' signs indicate a qualitative increase in efficiency.

The design of these vectors also extends to their surface modification. The incorporation of polyethylene (B3416737) glycol (PEG) can shield the cationic charge, reducing non-specific interactions and prolonging circulation time in vivo, a strategy known as "stealth" technology. cd-bioparticles.net Furthermore, the attachment of specific targeting ligands to the liposome (B1194612) surface can direct the vector to desired cell types, enhancing the specificity of gene delivery. cd-bioparticles.net

Antigen Delivery Systems for Immunological Research (Focus on adjuvant mechanisms)

This compound-based liposomes serve as potent adjuvants in vaccine formulations, enhancing the immune response to co-administered antigens. The primary adjuvant mechanism of these cationic liposomes is their ability to effectively deliver antigens to antigen-presenting cells (APCs), such as dendritic cells and macrophages. nih.govnih.gov

The positively charged surface of the liposomes facilitates the adsorption of negatively charged antigens through electrostatic interactions. nih.govtandfonline.com This association leads to several key immunological advantages:

Enhanced Antigen Uptake: The liposome-antigen complex is more readily taken up by APCs compared to the free antigen. This uptake is an active, energy-dependent process. nih.govnih.gov

Targeted Delivery to APCs: Cationic liposomes preferentially target antigens to APCs, minimizing uptake by other cell types like T cells. nih.govnih.gov

Increased Antigen Presentation: By facilitating efficient uptake and processing, these liposomes lead to a significant increase in the presentation of antigenic peptides on the surface of APCs via Major Histocompatibility Complex (MHC) class II molecules. nih.govnih.gov This enhanced presentation can increase the efficiency of T-cell activation by over 100-fold. nih.gov

Depot Effect: The formulation can form a depot at the injection site, leading to a sustained release of the antigen and prolonged interaction with the immune system. strath.ac.uk This sustained stimulation contributes to a more robust and long-lasting immune response.

The combination of DDA with immunomodulatory molecules, such as trehalose (B1683222) dibehenate (TDB), can further enhance the adjuvant effect, leading to the development of powerful adjuvant systems like CAF01, which has entered clinical trials. proquest.com

Encapsulation Systems for Biomacromolecules and Active Agents (Focus on system design)

The vesicular structure of this compound liposomes makes them excellent candidates for encapsulating and protecting a wide range of biomacromolecules and active agents, from proteins and enzymes to small molecule drugs. The design of these encapsulation systems is tailored to the specific properties of the cargo and the desired release profile.

Several methods are employed for the preparation and loading of these liposomes:

Thin-Film Hydration: This is a common method where a lipid film containing this compound and other components is hydrated with an aqueous solution containing the molecule to be encapsulated. brieflands.com

Ethanol Injection: In this technique, an ethanolic solution of the lipids is rapidly injected into an aqueous phase containing the cargo, leading to the spontaneous formation of unilamellar vesicles. nih.gov

Dehydration-Rehydration Method: This method involves mixing pre-formed liposomes with the cargo, followed by dehydration. Upon rehydration, larger liposomes are formed that have encapsulated a significant fraction of the solute. nih.gov

The encapsulation efficiency, which is the percentage of the initial drug or biomolecule that is successfully entrapped within the liposomes, is a critical parameter in system design. For hydrophilic molecules, encapsulation efficiency can be influenced by factors such as the lipid concentration, the hydration volume, and the number of lamellae in the vesicles. For hydrophobic molecules, they can be directly incorporated into the lipid bilayer.

The surface of these encapsulation systems can be further engineered to control their behavior in biological environments. As with gene delivery vectors, PEGylation can be used to increase circulation time. nih.gov The choice of the counter-ion (acetate in this case) can also influence the properties of the vesicles, such as their lamellarity and stability. researchgate.net

This compound in Responsive and Smart Materials

The incorporation of this compound into material matrices allows for the creation of "smart" materials that can respond to specific environmental stimuli. These responsive behaviors are driven by changes in the physicochemical properties of the this compound assemblies.

Stimuli-Responsive this compound Systems

Stimuli-responsive materials are designed to undergo a physical or chemical change in response to an external trigger, such as pH, temperature, or light. nih.govnih.govmdpi.com This "on-demand" behavior is highly desirable for applications like controlled drug release.

While direct research on stimuli-responsive systems based solely on this compound is emerging, the principles can be inferred from related cationic lipid systems. For example, pH-sensitive liposomes can be designed by incorporating lipids that change their protonation state and, consequently, their conformation in acidic environments, such as those found in tumor tissues or within endosomes. nih.govmdpi.commdpi.com The inclusion of a fusogenic lipid like DOPE alongside a cationic lipid can lead to the destabilization of the liposome and release of its contents at a lower pH. nih.govresearchgate.net It is conceivable that this compound could be integrated into such pH-sensitive formulations.

Similarly, thermo-responsive systems could be developed by combining this compound with polymers that exhibit a lower critical solution temperature (LCST). Below the LCST, the polymer is soluble, but above it, it becomes insoluble, leading to a change in the material's properties and potentially triggering the release of an encapsulated agent.

Light-responsive systems often incorporate photosensitive molecules that can undergo a conformational change or cleavage upon irradiation with a specific wavelength of light. kent.ac.uknih.gov Integrating such photoswitches into a this compound-based assembly could enable light-triggered release of cargo.

Biomimetic Membranes and Nanosensors Utilizing this compound

The ability of this compound to self-assemble into bilayer structures makes it a valuable component for creating biomimetic membranes, which are artificial systems that mimic the structure and function of natural cell membranes. labmanager.comucsd.edu These synthetic membranes are instrumental in studying membrane transport, protein-lipid interactions, and for the development of novel biosensors. The incorporation of quaternary ammonium (B1175870) compounds, like this compound, can influence the physical properties of these membranes, such as their fluidity and surface charge. mdpi.com

In the realm of nanosensors, quaternary ammonium compounds are being explored for the detection of various analytes. researchgate.net For instance, optical nanosensors based on single-walled carbon nanotubes have been developed for the detection of quaternary ammonium compounds themselves. researchgate.net The principle often involves the interaction of the analyte with a recognition element that is coupled to a transducer, which then generates a measurable signal.

This compound could be utilized in nanosensor design in several ways:

As a surface modifier: It can be used to functionalize the surface of nanoparticles or sensor substrates, creating a positively charged interface that can interact with negatively charged analytes.

As a component of the sensing matrix: It can be incorporated into a polymer or hydrogel matrix that changes its properties upon binding of the target analyte.

In antimicrobial sensors: Given the known antimicrobial properties of quaternary ammonium compounds, sensors could be designed to detect bacteria through the interaction of the bacterial cell wall with the this compound. nih.govnih.gov For example, ZnO nanorod-based sensors have been used for the detection of ammonia, and similar principles could be adapted for sensors incorporating quaternary ammonium compounds. mdpi.com

The development of such nanosensors holds promise for applications in environmental monitoring, food safety, and medical diagnostics.

Role of this compound in Nanomaterial Synthesis and Stabilization

While direct and extensive research on the specific use of this compound in the synthesis and stabilization of nanomaterials is not widely available in public literature, the fundamental properties of this long-chain quaternary ammonium compound (QAC) suggest its potential utility in these applications. The behavior of analogous QACs provides a strong basis for understanding how this compound might function in materials science.

Template-Directed Synthesis of Inorganic Nanoparticles

The synthesis of inorganic nanoparticles with controlled size, shape, and crystallinity is a cornerstone of modern materials science. One effective strategy to achieve this control is through template-directed synthesis, where a structured medium guides the nucleation and growth of the nanoparticles. Quaternary ammonium compounds, particularly those with long alkyl chains like this compound, can self-assemble into various structures such as micelles, vesicles, and liquid crystals in solution. mdpi.comresearchgate.net These self-assembled structures can act as "soft templates" for the formation of inorganic nanoparticles. researchgate.net

The general mechanism involves the electrostatic interaction between the positively charged headgroup of the QAC and the anionic precursors of the inorganic material. nih.gov For instance, in the synthesis of metal oxide or metal sulfide (B99878) nanoparticles, the cationic headgroups of the this compound molecules can attract and concentrate the negatively charged precursor ions at the template's surface. This localization of reactants increases the rate of nucleation and confines the subsequent growth of the nanoparticles within the spatial constraints of the template, thereby influencing the final morphology of the nanomaterial. researchgate.net

Although specific studies employing this compound as a template are scarce, research on other QACs demonstrates the feasibility of this approach. For example, quaternary ammonium salts have been utilized as templates for the synthesis of various nanomaterials, including mesoporous silica (B1680970) and silver nanoparticles. frontiersin.orgmdpi.com The ability of this compound to form stable vesicles suggests its potential as a template for hollow nanostructures. mdpi.com

Table 1: Potential Role of this compound as a Template in Nanoparticle Synthesis (Based on Analogous QACs)

Feature of TemplateProposed Role of this compoundExpected Outcome for Nanoparticle Synthesis
Self-Assembly Forms micelles, vesicles, or other ordered structures in solution. mdpi.comControl over the size and shape of the resulting nanoparticles.
Cationic Headgroup Electrostatic attraction of anionic inorganic precursors. nih.govDirected nucleation and growth at the template-solution interface.
Long Alkyl Chains Creates a hydrophobic microenvironment.Stabilization of the growing nanoparticles and prevention of aggregation.
Vesicle Formation Can form hollow, bilayer structures. mdpi.comPotential for the synthesis of hollow inorganic nanospheres.

Stabilization of Colloidal Nanoparticles

The long-term stability of colloidal nanoparticle dispersions is crucial for their practical application. Nanoparticles in a colloidal suspension have a natural tendency to aggregate to minimize their high surface energy. This compound can act as an effective stabilizing agent for colloidal nanoparticles through a combination of electrostatic and steric repulsion. nih.govrsc.org

When this compound is added to a colloidal suspension, the cationic headgroups can adsorb onto the surface of negatively charged nanoparticles. This adsorption creates a net positive charge on the nanoparticle surface, leading to electrostatic repulsion between the particles, which prevents them from coming into close contact and aggregating. rsc.org This is a common stabilization mechanism for various types of nanoparticles, including iron oxide and silver nanoparticles. nih.govrsc.org

Furthermore, the two long hexadecyl chains of the molecule provide a steric barrier. These long hydrocarbon chains extend from the nanoparticle surface into the surrounding medium, creating a protective layer that physically hinders the close approach of other nanoparticles. This steric stabilization is particularly important in systems with high ionic strength, where electrostatic repulsion may be screened. The combination of both electrostatic and steric stabilization, often referred to as electrosteric stabilization, can provide robust long-term stability to colloidal dispersions. rsc.org

Studies on similar long-chain QACs have demonstrated their effectiveness in stabilizing various nanoparticle systems. For instance, cetyltrimethylammonium chloride (CTAC), a single-chain QAC, has been shown to stabilize hematite (B75146) nanoparticles. rsc.org It is therefore highly probable that the dual-chain structure of this compound would provide an even more effective steric barrier, enhancing the stability of colloidal nanoparticles.

Antimicrobial Mechanisms of this compound and Its Derivatives

Quaternary ammonium compounds are widely recognized for their broad-spectrum antimicrobial properties. While specific mechanistic studies on this compound are limited, the well-established antimicrobial action of other QACs, particularly those with similar long-chain structures like didecyldimethylammonium chloride (DDAC), provides a strong framework for understanding its probable mechanisms of action. researchgate.net

Disruption of Bacterial Cell Membranes: Mechanistic Studies

The primary antimicrobial mechanism of QACs is the disruption of the bacterial cell membrane. researchgate.netacademicjournals.org This process is initiated by the electrostatic interaction between the positively charged quaternary ammonium headgroup and the negatively charged components of the bacterial cell surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria.

Following this initial binding, the long, hydrophobic hexadecyl chains of this compound are believed to penetrate the lipid bilayer of the cell membrane. This insertion disrupts the ordered structure of the membrane, leading to several detrimental effects:

Increased Membrane Fluidity and Permeability : The integration of the bulky QAC molecules into the lipid bilayer increases the fluidity of the membrane and creates defects. nih.gov This compromises the membrane's function as a selective barrier, causing the leakage of essential intracellular components such as ions (e.g., K+), metabolites, and even larger molecules like proteins and nucleic acids. academicjournals.orgnih.gov

Inhibition of Membrane-Bound Enzymes : The alteration of the lipid environment can inactivate essential membrane-bound enzymes that are involved in respiration and cell wall synthesis.

Studies on DDAC have shown that it causes the leakage of intracellular macromolecules and induces changes in membrane fluidity at concentrations as low as 3-4 mg/L. nih.gov Electron microscopy studies of bacteria treated with DDAC have revealed morphological changes such as the formation of blebs on the cell surface, which are indicative of severe membrane damage. academicjournals.orgnih.gov

Antimicrobial Activity Against Various Microbial Species (Focus on cellular targets, not efficacy data)

The broad-spectrum antimicrobial activity of QACs like this compound stems from the fact that the cell membrane is a universal and essential component of all microbial cells. However, there can be variations in susceptibility between different microbial species due to differences in their cell envelope structure.

Gram-Positive Bacteria : The cell wall of Gram-positive bacteria is primarily composed of a thick layer of peptidoglycan and teichoic acids. The teichoic acids provide a high density of negative charges, which facilitates the initial binding of the cationic QAC molecules. The subsequent disruption of the underlying cell membrane is the primary mode of killing.

Gram-Negative Bacteria : Gram-negative bacteria possess an outer membrane that acts as an additional barrier. This outer membrane is composed of lipopolysaccharides (LPS), which are also negatively charged. QACs first interact with and disrupt the outer membrane, which then allows them to access and disrupt the inner cytoplasmic membrane. The disruption of the outer membrane is a critical step in the antimicrobial action against Gram-negative bacteria.

Fungi (Yeasts and Molds) : Fungal cells also have a cell membrane as a primary target for QACs. The composition of the fungal cell membrane, which contains ergosterol (B1671047) instead of cholesterol, does not significantly alter its susceptibility to the disruptive action of QACs. The primary mechanism remains the perturbation of the membrane's structural and functional integrity.

Beyond the cell membrane, at higher concentrations or after prolonged exposure, QACs that have entered the cell can also interact with and denature intracellular proteins and enzymes, and interfere with nucleic acid function, leading to a complete shutdown of cellular processes and cell death.

Table 2: Summary of Probable Cellular Targets of this compound in Various Microbes (Based on Analogous QACs)

Microbial TypePrimary Cellular Target(s)Key Mechanistic Steps
Gram-Positive Bacteria Cell Membrane, Teichoic AcidsElectrostatic binding to teichoic acids, insertion into and disruption of the cytoplasmic membrane, leakage of intracellular contents.
Gram-Negative Bacteria Outer Membrane, Inner (Cytoplasmic) Membrane, Lipopolysaccharides (LPS)Binding to LPS, disruption of the outer membrane, subsequent disruption of the inner membrane, leading to cell lysis.
Fungi Cell MembraneInteraction with and disruption of the fungal cell membrane, leading to increased permeability and loss of cellular integrity.
General (at high concentrations) Intracellular Proteins and Nucleic AcidsDenaturation of essential enzymes and proteins, interference with DNA and RNA functions following membrane disruption.

Theoretical Modeling and Computational Studies of Dihexadecyldimethylammonium Acetate Systems

Molecular Dynamics Simulations of Dihexadecyldimethylammonium Acetate (B1210297) Self-Assembly

Molecular dynamics (MD) simulations are a powerful tool to observe the spontaneous organization of dihexadecyldimethylammonium acetate molecules in an aqueous environment. These simulations can track the trajectory of each atom over time, revealing the intricate processes of aggregation that lead to the formation of complex structures like micelles and vesicles.

Simulating Vesicle and Micelle Formation Kinetics

The formation of vesicles and micelles by surfactants like this compound is a dynamic process that can be elucidated through MD simulations. While direct simulation data for the acetate salt is not abundant, studies on analogous compounds such as dioctadecyldimethylammonium bromide (DODAB) and decyltrimethylammonium (B84703) bromide (DeTAB) offer significant insights. nih.govnih.gov

The self-assembly process typically occurs in stages:

Rapid Aggregation: Initially, individual surfactant monomers in the solution quickly come together to form small, disordered clusters. nih.gov

Cluster Growth: These small aggregates then grow through the addition of more monomers or by merging with other small clusters. This ripening process leads to the formation of larger, more organized structures. nih.gov

Structural Reorganization: Over time, these larger aggregates can rearrange into more stable morphologies. Depending on the concentration and other environmental factors, this can lead to the formation of spherical or worm-like micelles, or bilayer structures that can close to form vesicles. nih.gov

For double-chain surfactants like this compound, the formation of vesicles is a prominent feature. Simulations of similar compounds show that they can form well-defined vesicles through the expansion and curving of bilayer-like intermediates. nih.gov The kinetics of this process are influenced by factors such as the nature of the counterion. It has been noted that for dioctadecyldimethylammonium salts, the counterion size and hydration affect the phase behavior and the extent of hysteresis between heating and cooling cycles, suggesting that the acetate counterion plays a role in the dynamics of vesicle formation. nih.gov

Atomistic and Coarse-Grained Simulations of this compound Aggregates

MD simulations can be performed at different levels of detail. All-atom (AA) simulations provide a highly detailed view of the molecular interactions, while coarse-grained (CG) models simplify the system by grouping atoms into larger beads, allowing for the simulation of larger systems over longer timescales. nih.gov

Atomistic Simulations: AA simulations of related quaternary ammonium (B1175870) surfactants have been instrumental in understanding the detailed structure of the resulting aggregates. For instance, in micelles formed by decyltrimethylammonium bromide, a distinct hydrophobic core composed of the alkyl tails is surrounded by a hydrophilic shell of the headgroups and counterions. nih.gov Water molecules are observed to penetrate the micelle up to the ester linkage, solvating the headgroups and counterions. nih.gov

Coarse-Grained Simulations: CG simulations are particularly useful for studying large-scale phenomena like vesicle formation, which can be computationally expensive to model with all-atom detail. nih.govnih.govrsc.org Studies on gemini (B1671429) surfactants, which are structurally related to double-chain surfactants, have used CG models to observe the formation of vesicles from bilayer-like structures. nih.gov These simulations have revealed that for certain spacer lengths in gemini surfactants, the molecules can bridge the inner and outer leaflets of the vesicle. nih.gov

Below is a table summarizing the types of simulations and the key findings for analogous surfactant systems, which can be extrapolated to understand the behavior of this compound.

Simulation TypeModel SystemKey Findings
All-Atom MDDecyltrimethylammonium bromide (DeTAB)Elucidated a three-stage micellization process; provided detailed structure of the micelle and the extent of water penetration. nih.gov
Coarse-Grained MDGemini Surfactants (12-S-12)Showed the formation of vesicles from bilayer intermediates and the influence of spacer length on the final morphology. nih.gov
All-Atom MDDioctadecyldimethylammonium bromide (DODAB)Investigated the dynamical and thermotropic phase behavior of the cationic lipid membrane. nih.gov

Quantum Chemical Calculations for this compound Reactivity and Interactions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to understand the electronic structure and reactivity of molecules. acs.org For this compound, these calculations can provide insights into the charge distribution, molecular orbitals, and the nature of interactions with other molecules.

By calculating properties like the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), one can predict the regions of the molecule that are most likely to act as electron donors and acceptors, respectively. This is crucial for understanding how the surfactant interacts with other species.

Quantum mechanics calculations on quaternary ammonium compounds have shown that the partial charges on the atoms can be influenced by the molecular structure. acs.org For instance, the insertion of different functional groups can alter the local charges on the quaternary ammonium headgroup and adjacent atoms. acs.org This, in turn, can affect the strength of electrostatic interactions with other molecules and surfaces. The table below illustrates the types of data that can be obtained from quantum chemical calculations for a representative quaternary ammonium surfactant.

Calculated PropertySignificance
Partial Atomic Charges Indicates the distribution of electron density within the molecule, highlighting regions of positive and negative charge.
HOMO-LUMO Energy Gap A smaller gap suggests higher reactivity of the molecule.
Molecular Electrostatic Potential (MEP) Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack.
Bond Orders Provides information about the strength and nature of chemical bonds within the molecule.

Computational Approaches for Predicting this compound-Biomolecule Interactions

Computational methods are invaluable for predicting and analyzing the interactions between this compound and biomolecules such as DNA, proteins, and lipids in cell membranes. These interactions are central to its use in applications like gene delivery and as an antimicrobial agent.

MD simulations are frequently used to model these complex systems. For instance, simulations of quaternary ammonium surfactants with lipid bilayers, such as those made of dipalmitoylphosphatidylcholine (DPPC), reveal how these surfactants can alter the structure and properties of the membrane. rsc.orgrsc.org Surfactants with shorter alkyl chains may insert themselves into the hydrophobic core of the bilayer, while those with longer chains, like dihexadecyldimethylammonium, tend to aggregate on the membrane surface. rsc.org The positively charged headgroup of the surfactant interacts favorably with the negatively charged phosphate (B84403) groups of the lipids.

The following table summarizes findings from computational studies on the interaction of quaternary ammonium surfactants with biomimetic membranes.

Surfactant TypeBiomoleculeKey Computational Findings
Quaternary Ammonium SurfactantsDPPC BilayerSurfactants with long alkyl chains aggregate at the membrane-water interface, interacting with the lipid headgroups. Shorter chain surfactants can penetrate the hydrophobic core. rsc.org
Cationic NanoparticlesLipid VesicleElectrostatic interactions play a crucial role, with the potential for adhesion, insertion, or even penetration of the vesicle depending on charge density and hydrophobicity. rsc.orgelsevierpure.com

Phase Diagram Predictions and Self-Assembly Behavior Modeling

Computational methods can also be used to predict the phase behavior of this compound under different conditions of concentration and temperature. Techniques like dissipative particle dynamics (DPD) are well-suited for simulating the self-assembly of amphiphilic molecules and mapping out phase diagrams. mdpi.com

Simulations of similar double-chain cationic surfactants have shown a rich phase behavior, including the formation of micelles, hexagonal phases, and lamellar phases, which can exist as vesicles. The specific phase that is formed is dependent on the balance of forces between the hydrophilic headgroups and the hydrophobic tails, which can be captured by the packing parameter. The nature of the counterion is also known to influence the phase behavior. For dioctadecyldimethylammonium salts, it has been observed that smaller counterions can lead to a softer bilayer. nih.gov This suggests that the acetate ion in this compound will have a distinct influence on its self-assembly and phase transitions compared to its halide counterparts.

Advanced Spectroscopic and Microscopic Methodologies for Probing Dihexadecyldimethylammonium Acetate Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique that provides detailed information about molecular structure, dynamics, and interactions at the atomic level.

Solid-State NMR (ssNMR) is uniquely suited for the structural analysis of ordered and semi-ordered materials where molecular motion is restricted, such as crystalline powders, lyotropic liquid crystals, and the lamellar bilayers of vesicles. Unlike solution-state NMR where rapid, isotropic tumbling averages out anisotropic interactions, ssNMR measures these interactions, providing rich structural information.

Research Findings: For systems like dihexadecyldimethylammonium acetate (B1210297), ssNMR can be used to probe the highly ordered gel (Lβ) phase that can form at high surfactant concentrations. acs.org Key parameters like chemical shift anisotropy (CSA) and quadrupolar coupling constants are sensitive to the local electronic environment and molecular conformation. nih.gov For instance, ¹³C ssNMR can resolve signals from carbon atoms in the alkyl tails, headgroup, and counterion, with the peak positions and shapes revealing details about chain packing (e.g., the proportion of gauche vs. trans conformers) and headgroup hydration. nih.gov Studies on magnesium acetate phases have demonstrated the sensitivity of multinuclear ssNMR (¹H, ¹³C, ²⁵Mg) to the local coordination environment and have been used to identify and characterize different polymorphic forms, an approach that would be invaluable for characterizing the solid state of dihexadecyldimethylammonium acetate. researchgate.net

Parameter Information Gained Relevance to this compound
Chemical Shift Anisotropy (CSA)Provides information on the local electronic environment and molecular symmetry.Differentiating between crystalline polymorphs; characterizing the packing of alkyl chains in lamellar phases.
Dipolar CouplingDependent on the distance between nuclear spins; provides internuclear distances.Measuring the proximity of the acetate counterion to the quaternary ammonium (B1175870) headgroup.
Quadrupolar Coupling (for nuclei like ²H, ¹⁴N)Sensitive to the electric field gradient at the nucleus; reports on local order and dynamics.Probing the mobility and orientation of the headgroup and associated water/counterions within the bilayer.

This table is a conceptual representation of how Solid-State NMR can be applied, based on established principles.

Diffusion NMR, most commonly implemented as Diffusion-Ordered Spectroscopy (DOSY), is a powerful solution-state technique for studying mixtures and determining the size of molecules and aggregates. huji.ac.ilucsb.edu The experiment measures the translational self-diffusion coefficient (D) of different species in solution. ox.ac.uk According to the Stokes-Einstein equation, the diffusion coefficient is inversely related to the hydrodynamic radius of the particle. This allows for the separation of NMR signals from different components in a mixture based on their size.

Research Findings: In a solution of this compound, there is an equilibrium between individual surfactant monomers, small micelles, and large vesicles. These species diffuse at vastly different rates. Monomers, being small, diffuse rapidly, while large vesicles diffuse very slowly. DOSY can resolve the signals from these distinct populations, providing their respective diffusion coefficients in a single experiment. This allows for the direct characterization of the aggregation state. For example, the appearance of a species with a very low diffusion coefficient (e.g., < 1 x 10⁻¹¹ m²/s) is a clear indicator of the formation of large vesicular aggregates. Studies on similar lyotropic systems have used diffusion NMR to measure the restricted diffusion of water and other small molecules within the aggregate structure, providing information on the tortuosity and surface-to-volume ratio of the assemblies. researchgate.net

Species Expected Diffusion Coefficient (D) at 25°C Inferred Hydrodynamic Size
Monomer~ 10⁻¹⁰ m²/sSmall (< 2 nm)
Micelle~ 10⁻¹¹ m²/sMedium (5-10 nm)
Vesicle10⁻¹² to 10⁻¹³ m²/sLarge (100-500 nm)

This table presents typical, order-of-magnitude values for different species in a surfactant solution to illustrate the utility of Diffusion NMR.

Light Scattering Techniques for Size, Morphology, and Aggregation Behavior

Light scattering techniques are fundamental tools for characterizing the size, shape, and molecular weight of colloidal particles like micelles and vesicles in solution. scispace.com

Dynamic Light Scattering (DLS): Also known as Photon Correlation Spectroscopy (PCS), DLS measures the time-dependent fluctuations in the intensity of scattered light, which arise from the Brownian motion of particles in suspension. wikipedia.orgnih.gov Analysis of these fluctuations yields the translational diffusion coefficient, from which the hydrodynamic diameter (Dₕ) of the particles is calculated. It is an excellent method for determining the average size and size distribution of aggregates.

Static Light Scattering (SLS): SLS, in contrast, measures the time-averaged intensity of scattered light as a function of angle and concentration. wikipedia.org This information can be used to determine the weight-average molecular weight (Mₙ), the radius of gyration (R₉), and the second virial coefficient (A₂), which describes particle-solvent interactions. wikipedia.org

Research Findings: DLS has been extensively used to study vesicle formation in aqueous solutions of the analogous compound, dihexadecyldimethylammonium bromide (DHDAB). These studies show that DHDAB spontaneously forms vesicles with a relatively high degree of polydispersity, with particle sizes typically ranging from 200 to 400 nm (2000 to 4000 Å). acs.org In mixed systems with other lipids like DSPC, DLS has been used to show that the inclusion of DHDAB can lead to vesicles with narrower size distributions and enhanced stability against aggregation. nih.gov

Technique Parameter Measured Finding for Dihexadecyldimethylammonium Systems Citation
DLSHydrodynamic Diameter (Dₕ)Vesicles formed with sizes in the range of 200-400 nm. acs.org
DLSSize DistributionVesicles exhibit a narrower size distribution when mixed with DSPC. nih.gov
SLSMolecular Weight (Mₙ)Can determine the aggregation number of vesicles. wikipedia.org

This table summarizes key findings from light scattering studies on the analogous DHDAB systems.

SAXS and SANS are powerful techniques that probe the structure of matter on a length scale from approximately 1 to 100 nm. They measure the elastic scattering of X-rays or neutrons at very small angles, providing information about the size, shape, and internal structure of nanoscale objects like vesicles.

Research Findings: SANS is particularly useful for studying surfactant systems because of the ability to use contrast variation. By using mixtures of normal water (H₂O) and heavy water (D₂O) as the solvent, different parts of the aggregate (e.g., the hydrocarbon tails vs. the polar headgroups) can be made "visible" or "invisible" to the neutrons. A key study combining SANS and Ultra-Small Angle Neutron Scattering (USANS) on DHDAB provided definitive evidence of its aggregate structure. acs.org The results showed that within a concentration range of 1.5 to 80 mM, the aggregates exist as bilamellar vesicles (vesicles with two concentric lipid bilayers). acs.org The SANS data allowed for the determination of the lamellar d-spacing (the thickness of the bilayer plus the intervening water layer) to be approximately 90 nm (900 Å). acs.org At concentrations above 80 mM, the study found that these bilamellar vesicles coexist with a separate, highly ordered Lβ lamellar phase. acs.org

Technique Parameter Measured Finding for Dihexadecyldimethylammonium Systems Citation
SANS/USANSScattering Profile (I vs. q)Confirmed the presence of large vesicular aggregates. acs.org
SANSLamellar d-spacingDetermined to be ~90 nm for bilamellar vesicles. acs.org
SANSAggregate MorphologyIdentified as bilamellar vesicles, coexisting with an Lβ phase at high concentrations. acs.org

This table highlights the detailed structural information obtained from SANS studies on the analogous DHDAB system.

Electron Microscopy for Direct Visualization of this compound Aggregates

While scattering techniques provide ensemble-averaged structural data, electron microscopy (EM) offers direct visualization of individual aggregates, confirming their morphology and providing information on their size and lamellarity (the number of bilayers). For hydrated samples like vesicles, Cryogenic Transmission Electron Microscopy (Cryo-TEM) is the method of choice. The sample is flash-frozen in a thin layer of vitrified (non-crystalline) ice, preserving the native structure of the aggregates for imaging under high vacuum.

Research Findings: Cryo-TEM has been used to confirm the vesicular nature of aggregates formed by DHDAB. acs.org The images provide direct visual evidence that complements the indirect data from scattering and NMR. In studies of mixed surfactant systems containing DHDAB, TEM images have clearly shown the transition from small, spherical micelles to much larger vesicles as the proportion of the double-chained DHDAB is increased. scispace.com These visualizations are critical for confirming the interpretations of scattering data and understanding the coexistence of different aggregate types in solution. scispace.comnih.gov Conventional TEM, which often requires negative staining with agents like uranyl acetate, can also be used, though the drying process and the stain itself can potentially introduce artifacts. nih.gov

Transmission Electron Microscopy (TEM) and Cryo-TEM

Transmission Electron Microscopy (TEM) and its cryogenic counterpart (Cryo-TEM) are powerful techniques for the direct visualization of the morphology of this compound nanostructures in their native, hydrated state. nih.govaimspress.com Cryo-TEM, in particular, is crucial for observing self-assembled structures like vesicles, liposomes, or other nanoparticles by flash-freezing the sample, which preserves the structures present in the solution. nih.govnih.gov

In a study on the closely related compound dihexadecyl dimethylammonium bromide (DHDAB), Cryo-TEM has been instrumental in determining the solution aggregate morphology. nih.gov These investigations revealed the formation of bilamellar vesicles with a significant degree of polydispersity. While specific Cryo-TEM data for this compound is not extensively published, the technique would be similarly applied to visualize its vesicular or other self-assembled structures in aqueous environments. The insights gained from the bromide analogue suggest that the acetate form would also likely form lamellar structures.

For analysis, a small aliquot of the this compound dispersion is applied to a TEM grid, blotted to create a thin film, and then rapidly plunged into a cryogen like liquid ethane. This vitrified sample is then imaged at cryogenic temperatures. The resulting images can provide detailed information on the size, shape, and lamellarity of the vesicles.

Table 1: Illustrative Cryo-TEM data on a related Dihexadecyldimethylammonium salt system

ParameterObservation for Dihexadecyl Dimethylammonium Bromide (DHDAB)
Aggregate MorphologyBilamellar Vesicles
Lamellar d-spacing~900 Å
Particle Size Range2000-4000 Å

Data is for the bromide salt, a close analogue of the acetate salt, and is provided for illustrative purposes.

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a valuable tool for investigating the surface morphology of materials incorporating this compound, such as in films or coatings. researchgate.netmdpi.com SEM provides high-resolution images of the surface topography, which can reveal details about the uniformity, porosity, and presence of any aggregated structures. researchgate.net

In the context of this compound, SEM would be employed to characterize its distribution and structure when incorporated into a solid matrix or deposited as a thin film. For instance, if used in a drug delivery system, SEM could visualize the surface of nanoparticles to assess their smoothness and shape. nih.govresearchgate.net The sample is typically coated with a thin layer of a conductive material, like gold or carbon, to prevent charge buildup from the electron beam. The electron beam then scans the surface, and the detected secondary or backscattered electrons are used to generate an image of the surface.

While specific SEM studies on this compound are not prevalent in the literature, the methodology is standard for the characterization of similar surfactant-based formulations. For example, in studies of drug nanocrystals, SEM is used to confirm the particle shape and surface characteristics. nih.gov

Atomic Force Microscopy (AFM) for Surface Topography and Interaction Forces

Atomic Force Microscopy (AFM) offers a dual capability to not only image the surface topography of this compound systems at the nanoscale but also to probe the interaction forces at the molecular level. nih.govumd.edu AFM can be operated in various modes to obtain high-resolution three-dimensional images of surfaces, making it suitable for characterizing thin films or adsorbed layers of the surfactant. nih.gov

In tapping mode AFM, a sharp tip mounted on a cantilever is oscillated near the sample surface. Changes in the oscillation amplitude or phase due to tip-surface interactions are used to construct a topographical map. mdpi.com This would be particularly useful for visualizing the structure of this compound layers on a substrate, revealing details about molecular packing and domain formation. nih.govnih.gov

Furthermore, AFM can be used in force spectroscopy mode to measure the forces between the AFM tip and the sample surface. nih.gov By functionalizing the AFM tip with specific chemical groups, it is possible to probe the interaction forces with a this compound-coated surface. This can provide insights into properties like adhesion, elasticity, and the forces governing molecular recognition. nih.gov For a charged surfactant like this compound, force spectroscopy can also be used to study electrostatic interactions. nih.gov

Table 2: AFM capabilities for analyzing this compound systems

AFM ModeInformation ObtainedRelevance to this compound
Tapping ModeHigh-resolution surface topographyVisualization of self-assembled monolayers, film uniformity, and defects.
Force SpectroscopyAdhesion, elasticity, interaction forcesQuantification of intermolecular and surface forces, understanding surface charge effects.
Lateral Force MicroscopyFrictional characteristicsProbing the tribological properties of surface films.

Fluorescence Spectroscopy and Microscopy for Probing Interactions and Membrane Properties

Fluorescence spectroscopy and microscopy are highly sensitive techniques for investigating the interactions of this compound with other molecules and for probing the properties of its self-assembled structures, particularly when they form membrane-like bilayers. nih.gov These methods often employ fluorescent probes that change their spectral properties in response to their local environment. nih.gov

By incorporating fluorescent probes into this compound vesicles, it is possible to study properties such as membrane fluidity, polarity, and the accessibility of different regions of the bilayer to aqueous quenchers. The choice of the probe is critical; for instance, probes that localize at different depths within the bilayer can provide a detailed picture of the membrane's structure and properties.

Fluorescence quenching experiments can be used to determine the binding affinity of molecules to this compound aggregates. In a typical experiment, a fluorescent molecule is titrated with the surfactant, and the decrease in fluorescence intensity is monitored. This data can be used to calculate binding constants and to understand the nature of the interaction.

Fluorescence microscopy, including confocal microscopy, allows for the direct visualization of the distribution of fluorescently labeled this compound or interacting molecules in a system, providing spatial information that complements the ensemble data from spectroscopy.

Circular Dichroism (CD) Spectroscopy for Conformational Changes in Interacting Biomolecules

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the conformational changes of chiral biomolecules, such as proteins and nucleic acids, upon their interaction with this compound. e3s-conferences.orgnih.gov CD measures the differential absorption of left and right circularly polarized light, which is sensitive to the secondary and tertiary structure of biomolecules. unicamp.brimrpress.com

When this compound interacts with a protein, for example, it can induce changes in the protein's secondary structure (e.g., alpha-helix, beta-sheet content). These changes are reflected in the protein's far-UV CD spectrum (typically 190-250 nm). By monitoring the CD spectrum of a biomolecule as a function of the concentration of this compound, one can gain insights into the nature and extent of the interaction and its effect on the biomolecule's conformation. e3s-conferences.org

This technique is particularly relevant for applications where this compound is intended to interact with biological systems, such as in drug or gene delivery. CD spectroscopy can help to assess whether the surfactant disrupts the native structure of a therapeutic protein or how it facilitates the condensation of DNA.

Future Research Directions and Emerging Paradigms in Dihexadecyldimethylammonium Acetate Science

Development of Next-Generation Biocompatible and Biodegradable Dihexadecyldimethylammonium Acetate (B1210297) Analogs

A significant frontier in the development of materials for biological applications is the enhancement of biocompatibility and biodegradability. For dihexadecyldimethylammonium acetate, future research will likely focus on creating analogs that are more readily and safely processed by biological systems. This involves the strategic introduction of biodegradable linkages, such as ester or amide bonds, into the alkyl chains of the molecule. nih.gov The rationale is that these bonds can be cleaved by endogenous enzymes like esterases and amidases, breaking down the compound into smaller, less toxic, and easily metabolized or excreted components. nih.govnih.gov

The inherent antimicrobial properties of quaternary ammonium (B1175870) compounds (QACs) are well-documented; however, their persistence can lead to environmental concerns and potential cytotoxicity. acs.orgmdpi.com By designing biodegradable versions of this compound, researchers can aim to create "on-demand" activity, where the compound performs its intended function and is then safely cleared from the system. This approach would be particularly beneficial in applications such as transient gene delivery or as components of temporary medical devices where long-term presence is undesirable.

Future studies will likely involve the synthesis and evaluation of a library of this compound analogs with varying biodegradable linkers. The assessment of their degradation kinetics, biocompatibility with different cell types, and ultimate metabolic fate will be crucial. The goal is to establish a clear structure-activity relationship that correlates the chemical modifications with enhanced safety profiles without compromising the desired functional attributes of the parent molecule.

Integration of this compound into Hybrid Nanomaterials for Multifunctional Applications

The integration of this compound into hybrid nanomaterials is a promising avenue for creating multifunctional platforms with synergistic properties. Hybrid nanomaterials, which combine organic and inorganic components, can offer enhanced functionality that is not achievable with a single material. nih.govnih.gov The cationic nature of this compound makes it an excellent candidate for surface functionalization of negatively charged inorganic nanoparticles, such as gold, silica (B1680970), or iron oxide nanoparticles.

This surface modification can serve multiple purposes. Firstly, it can improve the colloidal stability of the nanoparticles in aqueous environments, preventing aggregation. Secondly, the long alkyl chains of this compound can create a hydrophobic shell, enabling the encapsulation of hydrophobic drugs or imaging agents. mdpi.com This could lead to the development of theranostic agents that combine diagnostic imaging with targeted therapy.

Furthermore, the inherent properties of the inorganic core can be leveraged for specific applications. For example, iron oxide cores can be used for magnetic targeting and as contrast agents in magnetic resonance imaging (MRI), while gold nanoparticles can be employed for photothermal therapy. The this compound coating would not only facilitate the delivery of these nanoparticles but could also contribute its own therapeutic or antimicrobial activity. Research in this area will focus on optimizing the synthesis of these hybrid nanomaterials and characterizing their physicochemical properties, drug loading and release profiles, and their efficacy in various application-specific models.

Advanced Engineering of this compound-Based Delivery Systems with Targeted Functionality

Building upon its potential as a component of delivery vehicles, future research will delve into the advanced engineering of this compound-based systems to achieve targeted functionality. duke.edu This involves moving beyond passive delivery and designing systems that can recognize and interact with specific cells or tissues. One approach is to incorporate targeting ligands, such as antibodies, peptides, or aptamers, onto the surface of nanoparticles or liposomes formulated with this compound. duke.edu These ligands would bind to specific receptors that are overexpressed on the surface of target cells, for instance, in cancerous tissues, thereby increasing the local concentration of the therapeutic payload and minimizing off-target effects.

Another aspect of advanced engineering is the development of stimuli-responsive systems. These systems are designed to release their cargo in response to specific triggers present in the target microenvironment, such as changes in pH, temperature, or the presence of certain enzymes. For this compound-based systems, this could be achieved by incorporating pH-sensitive lipids or polymers that undergo a conformational change in the acidic environment of tumors or endosomes, leading to the destabilization of the carrier and the release of the encapsulated drug.

The development of such sophisticated delivery systems will require a multidisciplinary approach, combining organic synthesis, nanotechnology, and molecular biology. The efficacy of these targeted and stimuli-responsive systems will need to be rigorously evaluated in vitro and in vivo to validate their potential for clinical translation.

Elucidating Complex Biological Pathways Modulated by this compound at the Molecular Level

A fundamental understanding of how this compound interacts with biological systems at the molecular level is crucial for its rational design and safe application. Future research will need to employ advanced analytical techniques to elucidate the complex biological pathways that are modulated by this compound. Due to their cationic nature, quaternary ammonium compounds are known to interact with negatively charged cell membranes, which can lead to a cascade of downstream cellular events. nih.gov

Transcriptomics, proteomics, and metabolomics studies will be instrumental in identifying the genes, proteins, and metabolites whose expression or levels are altered upon exposure to this compound. This can provide insights into the mechanisms of its therapeutic or toxic effects. For instance, studies could reveal whether the compound induces apoptosis, triggers an inflammatory response, or interferes with specific signaling pathways.

Furthermore, understanding the molecular interactions is key to predicting potential adverse effects. For example, investigating the impact of this compound on mitochondrial function is an important area of research, as some QACs have been shown to impair mitochondrial activity. By gaining a detailed molecular understanding, researchers can work towards designing safer and more effective applications for this compound and its analogs.

High-Throughput Screening and Combinatorial Approaches for this compound System Optimization

To accelerate the discovery and optimization of this compound-based systems, high-throughput screening (HTS) and combinatorial approaches will be indispensable. These methods allow for the rapid synthesis and evaluation of a large number of formulations with varying compositions and properties. For example, in the context of drug delivery, HTS can be used to screen a library of nanoparticles formulated with different ratios of this compound, helper lipids, and targeting ligands to identify the optimal formulation for a specific drug and cell type.

Combinatorial chemistry can be employed to create a diverse library of this compound analogs with different alkyl chain lengths, biodegradable linkers, and head group modifications. mdpi.com This library can then be screened for desired properties such as biocompatibility, transfection efficiency (in the case of gene delivery), or antimicrobial activity. This approach significantly reduces the time and resources required compared to traditional, one-by-one synthesis and testing.

The data generated from HTS and combinatorial screening can be substantial and complex. Therefore, the integration of bioinformatics and machine learning algorithms will be essential for data analysis, pattern recognition, and the prediction of structure-activity relationships. This data-driven approach will facilitate a more rational and efficient optimization of this compound-based systems for a wide range of applications.

Computational Design and Rational Engineering of this compound-Based Assemblies

In parallel with experimental approaches, computational design and rational engineering will play a pivotal role in advancing the science of this compound. Molecular dynamics simulations can provide atomistic-level insights into the self-assembly of this compound molecules into larger structures such as micelles, liposomes, or bilayers. These simulations can help to understand how the molecular architecture of the compound influences the morphology, stability, and physical properties of the resulting assemblies.

Computational modeling can also be used to predict the interactions of this compound with biological membranes and other biomolecules. This can aid in the design of analogs with improved biocompatibility and targeted functionality. For example, simulations could be used to screen for modifications that reduce the disruption of healthy cell membranes while maintaining the ability to interact with and disrupt the membranes of pathogens or cancer cells.

Furthermore, rational engineering principles can be applied to design complex, multi-component systems based on this compound. By controlling the intermolecular interactions through precise chemical modifications, it may be possible to create self-assembling systems with well-defined architectures and functionalities. This synergy between computational prediction and experimental validation will be a powerful engine for innovation in the development of advanced materials and technologies based on this compound.

Q & A

Q. What methods are recommended for synthesizing dihexadecyldimethylammonium acetate with high purity?

A common approach involves anion exchange from its bromide or chloride analogs. For example, dihexadecyldimethylammonium bromide (DHDAB) can be dissolved in methanol and passed through a Dowex 21K anion-exchange resin pre-saturated with acetate ions. Post-exchange, the solvent is evaporated under reduced pressure, and the product is recrystallized in methanol/acetone (90:10 v/v) to remove impurities . Ensure thorough washing with water to eliminate residual amines or byproducts, as demonstrated in analogous quaternary ammonium compound syntheses .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for verifying the surfactant’s quaternary ammonium structure and acetate counterion. Compare 1H^1H-NMR peaks to reference spectra of analogous compounds (e.g., dihexadecyldimethylammonium chloride) . High-resolution mass spectrometry (HRMS) can further validate molecular weight. Thin-layer chromatography (TLC) may also be used to monitor reaction progress and purity, though optimization of solvent systems is required .

Q. What experimental parameters influence the critical micelle concentration (CMC) of this compound?

The CMC is sensitive to temperature, ionic strength, and counterion type. Conduct conductivity or surface tension titrations across varying NaCl concentrations (0–100 mM) and temperatures (25–60°C). Note that acetate’s lower charge density compared to chloride may increase CMC values due to reduced counterion binding efficiency .

Advanced Research Questions

Q. How does the acetate counterion affect the surfactant’s ability to template nanostructures compared to halides?

The acetate ion’s larger size and weaker coordinating ability may alter micelle geometry and aggregation behavior. For instance, dihexadecyldimethylammonium chloride (DHDAC) directs ultrathin PdAg alloy nanowire synthesis by stabilizing specific crystal facets, whereas acetate’s lower polarizability might favor isotropic nanoparticle formation. Test this by replicating metal nanowire syntheses (e.g., PdAg systems) with acetate and comparing outcomes via TEM and XRD .

Q. What strategies resolve contradictions in surfactant stability data under acidic conditions?

this compound may hydrolyze in strongly acidic environments, releasing acetic acid and forming tertiary amines. To assess stability, perform pH-dependent 1H^1H-NMR studies (pH 2–7) and monitor degradation products. Compare degradation kinetics to chloride analogs, which are less prone to hydrolysis due to stronger ion pairing .

Q. How can researchers design experiments to isolate the surfactant’s role in modulating electrochemical interfaces?

Use electrochemical impedance spectroscopy (EIS) to evaluate charge-transfer resistance at electrodes coated with this compound micelles. Correlate findings with molecular dynamics simulations to model counterion distribution at the interface. Contrast results with chloride-based surfactants to decouple counterion effects from alkyl chain contributions .

Methodological Considerations

Q. What analytical techniques are optimal for quantifying residual solvents or byproducts in this compound?

Gas chromatography-mass spectrometry (GC-MS) is ideal for detecting volatile impurities (e.g., methanol, acetone). For non-volatile residues, use ion chromatography to quantify unexchanged halides (e.g., bromide from precursor salts). Cross-validate with elemental analysis to confirm stoichiometry .

Q. How should researchers address discrepancies in surfactant aggregation behavior across published studies?

Systematically replicate experiments under controlled conditions (e.g., ionic strength, temperature) and document solvent purity (HPLC-grade vs. technical-grade). Publish raw data (e.g., light scattering intensity vs. concentration curves) to facilitate cross-study comparisons .

Data Presentation and Reproducibility

Q. What statistical methods are recommended for analyzing surfactant performance variability?

Apply ANOVA to compare CMC values across ≥3 independent synthesis batches. Report confidence intervals (95%) and use Grubbs’ test to identify outliers. For nanostructure templating studies, include size distribution histograms (≥100 particles) from TEM images .

Q. How can researchers ensure reproducibility in surfactant-based nanomaterial syntheses?

Provide detailed protocols for micelle preparation (e.g., sonication time, aging temperature) and precursor addition rates. Publish raw spectral data (e.g., UV-Vis kinetics curves) and microscopy images in supplementary materials. Adhere to FAIR data principles for metadata annotation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.